Cyanazine-13C4
Description
Cyanazine-13C4 is a carbon-13 labeled isotopologue of cyanazine, a chloro-s-triazine herbicide widely used in agricultural practices to control broadleaf weeds and grasses. The compound’s structure consists of a triazine ring substituted with chlorine, ethylamino, and isopropylamino groups, along with a cyano moiety at the 2-position (Figure 1). The incorporation of four carbon-13 isotopes (13C4) replaces natural carbon atoms at specific positions, increasing its molecular weight by 4 atomic mass units (AMU). This isotopic labeling is critical for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses, enabling precise quantification of cyanazine residues in environmental and biological matrices .
Properties
Molecular Formula |
C₅¹³C₄H₁₃ClN₆ |
|---|---|
Molecular Weight |
244.66 |
Synonyms |
2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile-13C4; 2-Chloro-4-ethylamino-6-(α,α-dimethylcyanomethyl)amino-1,3,5-triazine-13C4; 2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropionitrile-13C4; Bladex-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Substituents: Cyanazine features a cyano group (-CN) at the 2-position, distinguishing it from other triazines that lack this functional group. This modification enhances its polarity and influences degradation pathways .
- Isotopic Labeling : this compound’s 13C4 label eliminates isotopic interference during mass spectrometry, unlike unlabeled analogs, which may overlap with matrix-derived signals .
Analytical Performance
This compound demonstrates superior utility in trace-level detection due to its isotopic stability. Studies show that co-injection with unlabeled cyanazine improves recovery rates (>95%) in soil and water samples, reducing matrix effects by 20–30% compared to deuterated analogs (e.g., atrazine-d5) . Its high-resolution mass spectrometry (HRMS) signature (m/z 244.08 for [M+H]+) allows unambiguous identification in complex mixtures .
Environmental Behavior
However, its use as a tracer has revealed novel degradation intermediates, such as deethylthis compound, in anaerobic environments .
Regulatory and Industrial Use
Regulatory agencies, including the EPA, mandate isotope dilution methods for cyanazine monitoring in drinking water. This compound meets ISO 17025 accreditation requirements, with a detection limit of 0.01 ppb in EPA Method 535.1 .
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